Jacquilenin
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Overview
Description
Jacquilenin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of 8-deoxylactucin. This compound is found in chicory (Cichorium intybus) and is known for its various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Jacquilenin is synthesized through the hydrogenation of 8-deoxylactucin. The reaction typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Jacquilenin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Jacquilenin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Jacquilenin involves its interaction with various molecular targets and pathways. As a sesquiterpene lactone, it is believed to exert its effects through the modulation of signaling pathways related to inflammation and cell proliferation. The compound may inhibit the activity of certain enzymes and transcription factors, leading to its observed biological effects .
Comparison with Similar Compounds
Lactucin: A related sesquiterpene lactone found in chicory, known for its sedative and antimalarial properties.
8-Deoxylactucin: The precursor to Jacquilenin, also found in chicory.
This compound 15-oxalate: A derivative of this compound obtained by formal condensation with oxalic acid.
Uniqueness: this compound is unique due to its specific hydrogenation across the 11,13-double bond, which distinguishes it from its parent compound, 8-deoxylactucin. This modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H18O4 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3S,3aS,9aS,9bS)-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H18O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,8,10,13-14,16H,3-4,6H2,1-2H3/t8-,10-,13-,14-/m0/s1 |
InChI Key |
SNIFBMIPCYBVSS-LMVZTGKYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C |
Canonical SMILES |
CC1C2CCC(=C3C(C2OC1=O)C(=CC3=O)CO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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